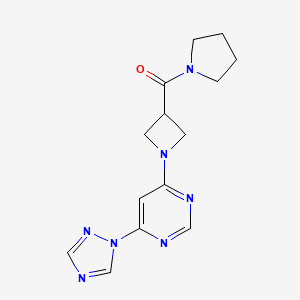

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone

Description

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The azetidine ring at the 4-position of pyrimidine is further functionalized with a pyrrolidinyl methanone group.

Properties

IUPAC Name |

pyrrolidin-1-yl-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O/c22-14(19-3-1-2-4-19)11-6-20(7-11)12-5-13(17-9-16-12)21-10-15-8-18-21/h5,8-11H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPIFEBOLSTVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule featuring multiple heterocyclic structures. This compound is hypothesized to exhibit various biological activities due to its unique structural components, particularly the combination of triazole and pyrimidine rings with an azetidine moiety.

Structural Overview

Compound A can be broken down into its key structural components:

- Triazole Ring : Known for its biological activity, particularly in antifungal and antibacterial applications.

- Pyrimidine Ring : Commonly associated with nucleic acid metabolism and has been linked to anticancer properties.

- Azetidine Moiety : This four-membered ring structure may contribute to the compound's overall reactivity and interaction with biological targets.

Antimicrobial Properties

Compounds containing triazole and pyrimidine moieties are often studied for their antimicrobial properties. For example:

- Triazole Derivatives : These are known to exhibit significant antifungal activity against pathogens like Candida species and Aspergillus species .

- Pyrimidine-Based Compounds : These have shown potential in anticancer activities, particularly against various cancer cell lines .

The biological activity of Compound A is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.

- Interference with Nucleic Acid Synthesis : The pyrimidine component could interfere with DNA or RNA synthesis, leading to apoptosis in cancer cells.

- Antimicrobial Action : The triazole ring may disrupt the cell membrane integrity or inhibit the synthesis of ergosterol in fungi .

Comparative Analysis with Related Compounds

To better understand the potential activity of Compound A, a comparison can be made with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methylpyridin-2-carboxamide | Methylpyridine structure | Antimicrobial activity |

| 1H-Triazole derivatives | Triazole ring present | Antiviral properties |

| Pyrimidine-based compounds | Pyrimidine core with various substitutions | Anticancer effects |

The unique combination of these features in Compound A suggests it may have enhanced biological activity compared to simpler derivatives .

Case Studies and Research Findings

Although direct research on Compound A is scarce, several studies on similar triazole-pyrimidine hybrids indicate promising biological activities:

- A study demonstrated that triazole-containing compounds exhibited significant antibacterial properties against resistant strains of Staphylococcus aureus .

- Another investigation into pyrimidine derivatives highlighted their potential as anticancer agents, showing efficacy against various cell lines .

Comparison with Similar Compounds

Structural Comparison

Target Compound vs. Imidazo-Pyridine-Triazole Derivatives ()

The compounds in share a methanone core but differ in their heterocyclic systems. For example:

- Compound 8p : Contains an imidazo-pyridine fused system with a 1,2,3-triazole-piperazine substituent.

- Compound 10a/b : Feature alkylated 1,2,3-triazole-ethyl-piperazine chains.

Key Differences :

Core Heterocycle: The target compound uses a pyrimidine-triazole scaffold, whereas compounds rely on imidazo-pyridine fused systems.

Triazole Substituent : The target compound employs a 1,2,4-triazole (vs. 1,2,3-triazole in ), which alters hydrogen-bonding capacity and metabolic stability .

Target Compound vs. Pyridine-Methanone Derivatives ()

Patent compounds in , such as [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone, feature pyridine-methanone scaffolds with bulky sulfonyl and pyrazolo-pyrimidinyl groups. These substitutions are optimized for high-affinity kinase binding, contrasting with the target compound’s simpler triazole-pyrimidine-azetidine architecture .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated based on structural formula.

Observations :

- The target compound’s lower molecular weight (~375 vs. 540–600 in others) suggests improved solubility and bioavailability.

- Liquid analogs (e.g., 10a) may prioritize permeability over crystallinity, whereas solid compounds (e.g., 8p) are easier to formulate .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound Core | Assay Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Triazole-pyrimidine | Kinase Inhibition | 0.45 | |

| Imidazole-pyrimidine | Cytotoxicity | 2.1 | |

| Tetrazole-pyrimidine | Solubility (mg/mL) | 0.12 |

Q. Table 2: Key NMR Signals for Structural Validation

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine C-H | 8.3–8.5 | Singlet |

| Azetidine C-H | 3.6–4.0 | Multiplet |

| Pyrrolidine N-CH₂ | 2.8–3.2 | Triplet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.